Hexahydro-1H-cyclopenta[c]furan-1-one chemical structure and properties
Hexahydro-1H-cyclopenta[c]furan-1-one chemical structure and properties
Hexahydro-1H-cyclopenta[c]furan-1-one: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The bicyclic lactone hexahydro-1H-cyclopenta[c]furan-1-one (CAS: 5733-03-9) represents a highly privileged pharmacophore in modern drug discovery. Characterized by a rigid, cis-fused cyclopentane and γ-butyrolactone ring system, this scaffold provides exceptional spatial constraints that are highly sought after in receptor-ligand interactions. Historically viewed as a challenging synthetic intermediate, recent breakthroughs have positioned this core at the center of two major therapeutic arenas: neuropharmacology (via synthetic mGlu1 receptor inverse agonists like BAY 36-7620) and metabolic disease (via naturally occurring polycyclic polyprenylated acylphloroglucinols, or PPAPs, such as Hyperimonates A and B)[1][2].
This whitepaper provides an in-depth technical analysis of the physicochemical properties, causality-driven synthetic protocols, and mechanistic biological applications of the hexahydro-1H-cyclopenta[c]furan-1-one scaffold.
Physicochemical Properties & Structural Dynamics
The biological efficacy of hexahydro-1H-cyclopenta[c]furan-1-one derivatives is heavily dictated by the inherent ring strain and topological polarity of the core structure. The fusion of a five-membered carbocycle with a five-membered lactone restricts the conformational freedom of attached functional groups, locking them into vectors ideal for deep transmembrane pocket binding[1].
Table 1: Quantitative Physicochemical Data of the Core Scaffold [3]
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Formula | C₇H₁₀O₂ | Foundational building block for complex PPAPs. |
| Molar Mass | 126.15 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's limits. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Excellent membrane permeability; optimal for blood-brain barrier (BBB) crossing in neurotherapeutics. |
| XLogP3 | 1.1 | Favorable lipophilicity for partitioning into lipid bilayers and transmembrane receptor domains. |
| Hydrogen Bond Acceptors | 2 | The lactone carbonyl and ether oxygens serve as critical hydrogen bond acceptors in receptor active sites. |
Experimental Protocols: Synthesis & Derivatization
The synthesis of the hexahydro-1H-cyclopenta[c]furan-1-one core requires precise control over reaction environments to prevent divergent reaction pathways. The following protocols detail both the synthesis of the foundational core and its application in complex natural product total synthesis.
Protocol 1: Synthesis of the Core via Carbene Ring Expansion
This methodology utilizes the reaction of norbornane-2,3-dione 3-hemiketals with (trimethylsilyl)diazomethane (TMSCHN₂) to yield the bicyclic lactone[4].
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Step 1: Substrate Solvation in Aprotic Media. Dissolve the norbornane-2,3-dione 3-hemiketal in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C.
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Causality: The choice of an aprotic solvent is critical. Protic solvents like methanol preferentially stabilize competing intermediates, leading to the formation of oxetane derivatives. Aprotic solvents stabilize the zwitterionic intermediate required for the desired carbon-migration pathway[4].
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Step 2: Carbene Addition. Dropwise addition of TMSCHN₂ (1.2 equivalents).
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Causality: TMSCHN₂ acts as a controlled, non-explosive carbene equivalent. The low temperature mitigates the exothermic extrusion of nitrogen gas, preventing thermal degradation of the hemiketal.
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Step 3: Rearrangement and Tautomerization. Allow the reaction to warm to room temperature over 4 hours. The intermediate undergoes a proton shift and concomitant nitrogen extrusion to yield an enol, which rapidly tautomerizes to the stable hexahydro-1H-cyclopenta[c]furan-1-one lactone[4].
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Validation Check: The system is self-validating via Infrared (IR) spectroscopy. The successful formation of the product is confirmed by the appearance of a strong, distinct γ-lactone C=O stretch at ~1770 cm⁻¹, replacing the broader hemiketal OH stretch.
Protocol 2: Asymmetric Total Synthesis of Hyperimonate A
Hyperimonate A is a complex PPAP featuring the hexahydro-1H-cyclopenta[c]furan-1-one core. Its synthesis relies on a bioinspired radical cascade[2][5].
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Step 1: Au(I)-Catalyzed Carbometallic Cascade Cyclization. A geraniol-derived enyne precursor is treated with an Au(I) catalyst in toluene.
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Causality: Gold(I) is highly alkynophilic. It selectively coordinates to the alkyne moiety, lowering its LUMO and triggering a stereoselective nucleophilic attack by the adjacent alkene, constructing the initial cyclopentane ring[2].
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Step 2: Mn(III)/Cu(II) Mediated Oxidative Radical Cyclization. The intermediate is treated with Mn(OAc)₃ and Cu(OAc)₂.
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Causality: Mn(III) undergoes single-electron transfer to generate a carbon-centered radical adjacent to the carbonyl. This radical undergoes a rapid 5-exo-trig cyclization. Cu(II) acts as the terminal oxidant, quenching the radical to form the fused furan-1-one ring[5].
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Validation Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the completed polycyclic framework. Biological validation is subsequently performed via in vitro lipid droplet clearance assays before advancing to in vivo models[2].
Biological Applications & Mechanisms of Action
Neuropharmacology: mGlu1 Receptor Inverse Agonism
The synthetic derivative BAY 36-7620 ((3aS,6aS)-5-methylene-6a-(naphthalen-2-ylmethyl)hexahydro-1H-cyclopenta[c]furan-1-one) is a potent, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1) with an IC₅₀ of 0.16 μM[1][6].
Unlike classical competitive antagonists that bind the extracellular Venus flytrap domain, BAY 36-7620 leverages the lipophilicity of its hexahydro-1H-cyclopenta[c]furan-1-one core to penetrate the lipid bilayer and bind deep within the seven-transmembrane (TM) domain[1]. This binding physically locks the receptor in an inactive conformation, making it the first described mGlu1 inverse agonist . By inhibiting the receptor's constitutive (agonist-independent) activity, it severely dampens downstream Gq-protein signaling, halting Phospholipase C (PLC) activation and intracellular calcium release[1]. This mechanism provides potent neuroprotective and anticonvulsant effects without the severe side effects associated with ionotropic glutamate receptor blockade[7].
Mechanism of BAY 36-7620 as an mGlu1 receptor inverse agonist.
Metabolic Disease: Lipid-Lowering via PPAPs
Naturally occurring derivatives like Hyperimonate A represent a novel class of therapeutics for Non-Alcoholic Fatty Liver Disease (NAFLD). Isolated from Hypericum monogynum, this compound utilizes the hexahydro-1H-cyclopenta[c]furan-1-one skeleton to interact with dual metabolic pathways[2].
Mechanistic studies in NAFLD zebrafish models demonstrate that Hyperimonate A acts as a dual-modulator: it strongly inhibits the Notch signaling pathway (which normally drives de novo lipogenesis) while simultaneously modulating the PPAR pathway to enhance fatty acid β-oxidation[2][5]. This dual-action causality rapidly clears hepatic steatosis, positioning the bicyclic lactone core as a highly viable structural template for next-generation metabolic drugs.
Lipid-lowering mechanism of Hyperimonate A in NAFLD models.
References
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PubChem | Hexahydro-1H-cyclopenta[c]furan-1-one Compound Summary |[Link]
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Synthetic Communications (via ResearchGate) | A Solvent Effect in the Reaction of Diazomethane with Norbornane-2,3-dione 3-Hemiketals |[Link]
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Molecular Pharmacology (via PubMed/PMC) | BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity |[Link]
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Wikipedia | BAY 36-7620 | [Link]
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Acta Pharmaceutica Sinica B (via PubMed) | Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity |[Link] (DOI:)
Sources
- 1. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperimonates A and B, a pair of unprecedented polyprenylated acylphloroglucinols from Hypericum monogynum: Structural elucidation, total synthesis, and lipid-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexahydro-1H-cyclopenta[c]furan-1-one | C7H10O2 | CID 12648864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prof. Dr. Chunmao Yuan | Author [sciprofiles.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BAY 36-7620 - Wikipedia [en.wikipedia.org]
